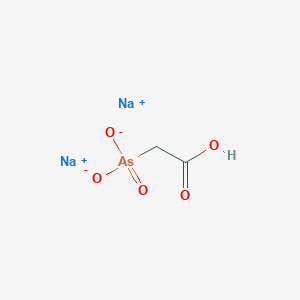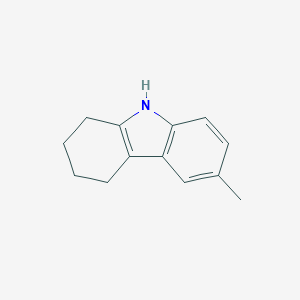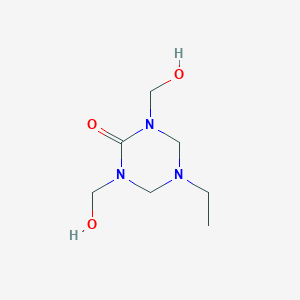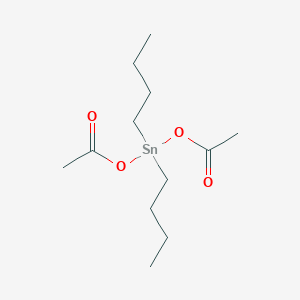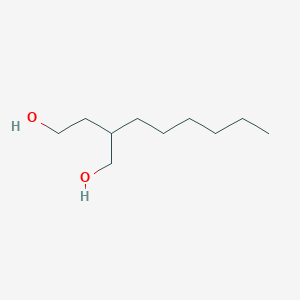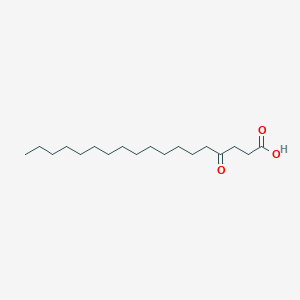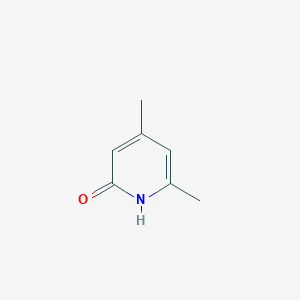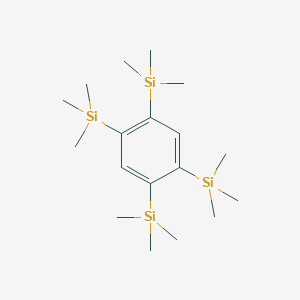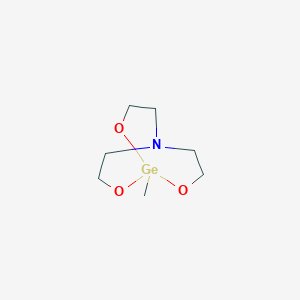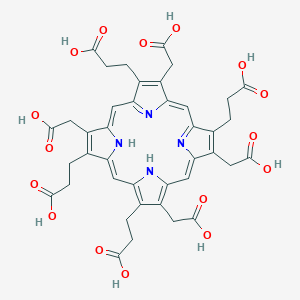![molecular formula C9H15NO B094265 2-Azaspiro[4.5]decan-1-one CAS No. 1005-85-2](/img/structure/B94265.png)
2-Azaspiro[4.5]decan-1-one
Vue d'ensemble
Description
2-Azaspiro[4.5]decan-1-one is a spirocyclic compound that is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The structure of 2-Azaspiro[4.5]decan-1-one features a spiro linkage between a cyclohexane ring and a five-membered lactam ring, which is a cyclic amide. This unique structure has been the subject of various synthetic strategies and has been incorporated into a variety of derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of 2-Azaspiro[4.5]decan-1-one derivatives has been achieved through various methods. One approach involves a tandem synthesis method that includes Tf2O-promoted amide activation followed by a TfOH-promoted Friedel-Crafts ipso-cyclization, leading to structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones . Another method utilizes a three-component condensation of trimethoxybenzene with isobutyric aldehyde and nitriles, resulting in substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones . Additionally, an organocatalytic enantioselective Michael addition has been developed for the synthesis of chiral 1-azaspiro[4.5]decan-6-one, a building block for natural alkaloids .
Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.5]decan-1-one and its derivatives is characterized by the presence of a spiro linkage, which significantly influences the compound's reactivity and physical properties. The spirocyclic framework provides a rigid scaffold that can be functionalized to yield a variety of derivatives with potential biological activity.
Chemical Reactions Analysis
2-Azaspiro[4.5]decan-1-one derivatives have been utilized in various chemical reactions to produce compounds with potential pharmacological applications. For instance, the synthesis of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involved a metal-catalyzed oxidative cyclization, and these derivatives exhibited moderate to potent anticancer activity against several cancer cell lines . Moreover, the Knoevenagel reaction has been employed to synthesize 2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones, which showed significant antibacterial and antitubercular activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Azaspiro[4.5]decan-1-one derivatives are influenced by the spirocyclic structure and the substituents attached to it. These properties have been explored in the context of their anticonvulsant activity, where the lipophilicity of the compounds was determined using RP-HPLC methods . Additionally, the lack of cholinergic effects in a series of 8-substituted-2-oxo-8-azaspiro(4,5)decan-1-ones was attributed to their molecular conformation, highlighting the importance of three-dimensional structure in determining biological activity .
Applications De Recherche Scientifique
Application in Gabapentin Determination
Application in Inflammatory Bowel Disease Treatment
- Scientific Field : Medical and Pharmaceutical Sciences
- Summary of the Application : A novel 2,8-Diazaspiro[4.5]decan-1-one derivative has been identified as a potent and selective dual TYK2/JAK1 inhibitor . This compound is being studied for its potential use in the treatment of inflammatory bowel disease .
Application in Acetyl-CoA Carboxylase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : 2-Azaspiro[4.5]decan-1-one has been found to inhibit acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid metabolism, and its inhibition can have significant effects on a wide spectrum of biological processes .
Application in Gabapentin Impurity Analysis
- Scientific Field : Analytical Chemistry
- Summary of the Application : 2-Azaspiro[4.5]decan-3-one, also known as Impurity A (ImpA), is formed through intramolecular cyclization in solution from Gabapentin (GP), a drug used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment . The formation rate of ImpA from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .
- Results or Outcomes : The qNMR method provides a direct measurement of the ratio of integrated intensities of the main component and impurity signals . The uncertainty of the test result relies only on the uncertainty of the integral intensities ratio measurement .
Orientations Futures
The future directions for the research on 2,8-diazaspiro[4.5]decan-1-one derivatives involve further structural optimization . For instance, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization . Moreover, compound 48 is suggested to be developed as a clinical candidate due to its selective dual TYK2/JAK inhibitor properties .
Propriétés
IUPAC Name |
2-azaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-9(6-7-10-8)4-2-1-3-5-9/h1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZFAPXBVNFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648592 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-1-one | |
CAS RN |
1005-85-2 | |
| Record name | 2-Azaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-azaspiro[4.5]decan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 5-amino-8-[(4-hydroxyphenyl)amino]-](/img/structure/B94182.png)
